Fmoc-Trp(Boc)-OH

Solid-phase peptide synthesis Tryptophan alkylation Pmc scavenging

Fmoc-Trp(Boc)-OH (N-α-Fmoc-N-in-Boc-L-tryptophan, CAS 143824-78-6) is a doubly protected amino acid derivative designed for 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS). The Fmoc group masks the α-amino terminus, while the tert-butyloxycarbonyl (Boc) group shields the indole (N-in) nitrogen of tryptophan.

Molecular Formula C31H30N2O6
Molecular Weight 526.6 g/mol
CAS No. 143824-78-6
Cat. No. B557069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Trp(Boc)-OH
CAS143824-78-6
SynonymsFmoc-Trp(Boc)-OH; 143824-78-6; Fmoc-L-Trp(Boc)-OH; N(in)-Boc-Nalpha-Fmoc-L-tryptophan; Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N1-tert-butoxycarbonyl-L-tryptophan; Nalpha-Fmoc-N(in)-Boc-L-tryptophan; ST51016053; C31H30N2O6; Fmoc-L-Trp(Boc); PubChem10048; AC1Q1MVX; 1-Boc-N-Fmoc-L-tryptophan; KSC910O8T; 47561_ALDRICH; SCHEMBL1709188; 47561_FLUKA; CTK8B0789; N1-Boc-Nalpha-Fmoc-L-tryptophan; MolPort-001-794-046; N(in)-Boc-N|A-Fmoc-L-tryptophan; N|A-Fmoc-N(in)-Boc-L-tryptophan; ACT06559; ZINC2526280; ANW-20810; CF-202
Molecular FormulaC31H30N2O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
InChIKeyADOHASQZJSJZBT-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Trp(Boc)-OH (CAS 143824-78-6): A Dual-Protected Tryptophan Building Block for High-Fidelity Fmoc-SPPS


Fmoc-Trp(Boc)-OH (N-α-Fmoc-N-in-Boc-L-tryptophan, CAS 143824-78-6) is a doubly protected amino acid derivative designed for 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS). The Fmoc group masks the α-amino terminus, while the tert-butyloxycarbonyl (Boc) group shields the indole (N-in) nitrogen of tryptophan . This orthogonal protection strategy is specifically engineered to suppress electrophilic modification of the electron-rich indole ring—primarily alkylation and sulfonation—that occurs when reactive carbocations (e.g., Pmc⁺, t-Bu⁺) are liberated during the final trifluoroacetic acid (TFA) cleavage and global deprotection step . The compound is a white to off-white crystalline powder with molecular formula C₃₁H₃₀N₂O₆, molecular weight 526.6 g/mol, and is routinely supplied at HPLC purities ≥97.5% with enantiomeric purity ≥99.7% (a/a) for research and process-scale peptide production .

Why Unprotected Fmoc-Trp-OH Cannot Replace Fmoc-Trp(Boc)-OH: 22–30% Side-Product Formation vs. <5% with Boc Protection


Simply substituting Fmoc-Trp(Boc)-OH with the less expensive, unprotected Fmoc-Trp-OH in Fmoc-SPPS introduces a chemically unavoidable liability: the indole NH of tryptophan acts as a nucleophilic trap for electrophilic species (e.g., Pmc⁺, t-Bu⁺ carbocations) released from Arg side-chain protecting groups and resin linkers during TFA cleavage [1]. This is not a hypothetical risk—it has been quantified. When [Asn²,Trp⁴]dynorphin A-(1–13), a model peptide highly susceptible to Trp modification, was synthesized with Fmoc-Trp-OH and cleaved with standard cocktails (Reagent K, Reagent R, or TFA/EDT/water), the crude product contained 22–30% of a side product resulting from Pmc modification of Trp. In contrast, the identical synthesis using Fmoc-Trp(Boc)-OH and cleavage with TFA/20% EDT/5% water yielded the desired peptide in essentially pure form, with <5% of the Pmc-containing side product [1]. Because the degree of Trp modification is sequence- and condition-dependent but always present without indole protection, procurement of unprotected Fmoc-Trp-OH for any Trp/Arg-containing peptide carries a quantifiable risk of substantially degraded crude purity and yield.

Quantitative Differentiation Evidence: Fmoc-Trp(Boc)-OH vs. Unprotected and Alternatively Protected Tryptophan Derivatives


Trp-Modification Side-Product Suppression: Fmoc-Trp(Boc)-OH Reduces Pmc-Adduct Formation from 22–30% to <5% in Trp/Arg-Containing Peptide

In a direct, head-to-head comparison using the model peptide [Asn²,Trp⁴]dynorphin A-(1–13), synthesis with Fmoc-Trp-OH (indole unprotected) and cleavage by Reagent K, Reagent R, or TFA/20% EDT/4% water produced 22–30% of a Trp-(Pmc) side product in the crude peptide. When the same peptide was synthesized with Fmoc-Trp(Boc)-OH and cleaved with TFA/20% EDT/5% water, the desired peptide was obtained in essentially pure form with <5% of the Pmc-containing side product. The extent of Trp modification was characterized and quantified by analytical RP-HPLC, Edman degradation sequence analysis, and electrospray mass spectrometry (ESMS) [1].

Solid-phase peptide synthesis Tryptophan alkylation Pmc scavenging Fmoc cleavage side reactions

Scavenger-Free Alkylation Suppression: Trp(Boc) + Arg(Pbf) Combination Achieves Extremely Low Trp Alkylation Without Scavengers

Fields and Fields (1993) systematically examined the extent of TFA-induced Trp alkylation as a function of Arg side-chain protecting groups (Pmc vs. Pbf) and Trp side-chain protection (Boc vs. none). Using analytical RP-HPLC, Edman degradation sequencing, and ESMS for quantification, they demonstrated that the Pbf group on Arg produced lower TFA-induced Trp alkylation than the Pmc group. Critically, the combination of Trp(Boc) and Arg(Pbf) resulted in extremely low levels of Trp alkylation during TFA treatment of the peptide-resin in the absence of any scavengers [1]. The paper explicitly notes that by-products are minimized during TFA treatment when R = tert-butyloxycarbonyl (Boc) on Trp, and that the Trp(Boc)/Arg(Pbf) combination permits synthesis with reduced or eliminated reliance on scavenger cocktails [1].

Tryptophan alkylation Arginine protecting groups Scavenger-free cleavage Pbf vs. Pmc comparison

Enantiomeric Purity: Fmoc-Trp(Boc)-OH Delivers ≥99.7% ee vs. ≥99.0% ee for Commercial Fmoc-Trp-OH

The Novabiochem® (Sigma-Aldrich/Merck) specification for Fmoc-Trp(Boc)-OH lists an enantiomeric purity of ≥99.7% (a/a) as determined by chiral HPLC . In contrast, the corresponding Novabiochem® Fmoc-Trp-OH is specified with an enantiomeric purity of ≥99.0% (a/a) [1]. The 0.7 percentage-point difference in enantiomeric excess is meaningful: at the 99.7% ee level, the D-enantiomer impurity is ≤0.15%, whereas at 99.0% ee, it is ≤0.5%—a >3-fold difference in chiral impurity burden. Independent supplier CEM certifies Fmoc-Trp(Boc)-OH at ≥99.8% enantiomeric purity with HPLC purity ≥99.0% [2], confirming that high enantiopurity is achievable and expected for this derivative.

Enantiomeric purity Chiral integrity Quality specification Peptide API manufacturing

Active Protection via N-in-Carboxy Indole Intermediate: A Mechanism Unique to Boc-Indole Protection That Protects During the Entire TFA Cleavage Window

When Fmoc-Trp(Boc)-OH-containing peptides are treated with TFA, the Boc group on the indole nitrogen is cleaved. However, rather than immediately liberating a free and vulnerable indole NH, the cleavage generates an N-in-carboxy indole intermediate that persists throughout the acidolytic cleavage and protects the indole ring from electrophilic attack by Pmc⁺, t-Bu⁺, and sulfonyl cations [1]. This N-in-carboxy group is only removed under the aqueous conditions of the normal work-up, meaning the indole remains shielded during the entire period when reactive carbocations are present. This mechanistic feature has been established as preventing both alkylation [1][2] and sulfonation [3][4] of the Trp residue. Other indole protecting groups (e.g., formyl, Mtt, Alloc) do not form a transient carboxy intermediate and instead rely solely on steric or electronic blocking that is lost immediately upon deprotection, leaving a window of vulnerability.

N-in-carboxy indole TFA deprotection mechanism Transient protection Sulfonation suppression

Patent-Backed Yield Improvement: US 5,300,651 Establishes That Boc Protection of Trp Indole Prevents Yield Collapse from 37% to Full Recovery

US Patent 5,300,651 (issued 1994, now expired, licensed to Bachem and others) explicitly states that when the indole NH of tryptophan is left unprotected during Fmoc-SPPS, only a 37% yield of the crude peptide is obtained upon cleavage from the resin, due to readdition of intermediate benzyl cations to the indole nucleus [1]. The patent further notes that when Boc protection is retained on the indole nitrogen through the synthesis and TFA cleavage, the yield is substantially improved by suppressing this electrophilic attack pathway [1]. Bachem, which sells Fmoc-Trp(Boc)-OH under license to this patent, states: 'The use of this protected tryptophan derivative in Fmoc solid-phase peptide synthesis resulted in an improved yield of the correct product by suppressing side reactions of tryptophan' . The patent also describes a case where unprotected Trp led to 40% destruction of tryptophan moieties through sulfonation during a hexapeptide synthesis (only 60% yield), whereas Boc protection eliminated this loss pathway [1].

Peptide synthesis yield Indole protection patent t-Butylation suppression Boc-Trp SPPS

Dipeptide and Free-Amino-Acid Impurity Control: Fmoc-Trp(Boc)-OH Demonstrates Very Low Levels of Sequence-Propagating Impurities

The Novabiochem® Fmoc-Trp(Boc)-OH specification includes quantified limits for specific, sequence-propagating impurities that are critical for SPPS fidelity: Fmoc-β-Ala-OH ≤0.3% (a/a), Fmoc-β-Ala-Trp(Boc)-OH ≤0.1% (a/a), Fmoc-Trp(Boc)-Trp(Boc)-OH ≤0.1% (a/a), and Fmoc-Trp-OH ≤1.0% (a/a) . Fmoc-β-Ala-OH is a particularly insidious impurity because it arises from the Fmoc deprotection–rearrangement pathway and, once incorporated into a peptide chain, is indistinguishable from the desired product by many analytical methods and cannot be removed by conventional purification. The ≤0.3% limit on this impurity is a key differentiator from lower-grade Fmoc-Trp(Boc)-OH materials or alternative tryptophan derivatives where such impurities may not be as rigorously controlled. Additionally, the free amino acid (H-Trp(Boc)-OH) content is specified at ≤0.2% , ensuring that unreacted starting material does not compete for coupling or terminate chain extension.

Dipeptide impurity Free amino acid Fmoc-β-Ala-OH Peptide synthesis quality control

Optimal Application Scenarios for Fmoc-Trp(Boc)-OH (CAS 143824-78-6) Based on Quantitative Evidence


Synthesis of Trp/Arg-Containing Therapeutic Peptides Where TFA-Labile Arg Protecting Groups Are Used

Any peptide sequence containing both tryptophan and arginine residues—particularly those employing Fmoc-Arg(Pbf)-OH or Fmoc-Arg(Pmc)-OH—should prioritize Fmoc-Trp(Boc)-OH. The quantitative evidence from Choi & Aldrich (1993) demonstrates that without indole Boc protection, 22–30% of the crude peptide is lost to Trp-(Pmc) adducts; with Fmoc-Trp(Boc)-OH, this side product is reduced to <5% [1]. Fields & Fields (1993) further show that the Trp(Boc)/Arg(Pbf) combination achieves extremely low Trp alkylation even in the absence of scavengers [2]. This is directly applicable to the synthesis of peptide drug candidates such as dynorphin analogs, neurokinin antagonists, triptorelin (which contains D-Trp), and growth hormone secretagogues, where both amino acids are pharmacophoric and side-product removal complicates purification [1][2].

Industrial-Scale GLP-1 Analog Manufacturing (Semaglutide, Tirzepatide, Liraglutide)

Fmoc-Trp(Boc)-OH is explicitly identified as a raw material for the synthesis of glucagon-like peptide-1 (GLP-1) analogs, including semaglutide and tirzepatide [1]. GLP-1 analogs contain a Trp residue that is structurally essential for receptor binding; any modification of the indole ring during SPPS would compromise biological activity. The high enantiomeric purity (≥99.7% ee) and tight impurity specifications (Fmoc-β-Ala-OH ≤0.3%, free amino acid ≤0.2%) [2] are critical for multi-kilogram API manufacturing where even sub-percent impurities accumulate over 30+ amino acid couplings and translate into significant purification yield losses. The N-in-carboxy protection mechanism [2] is particularly valuable in process settings where extended TFA treatment times (common in large-scale cleavage of hydrophobic GLP-1 sequences) would otherwise expose unprotected indole rings to prolonged electrophilic attack. CEM certifies Fmoc-Trp(Boc)-OH at HPLC purity ≥99.0% and enantiomeric purity ≥99.8% for use in their peptide synthesis laboratories , further validating its suitability for demanding automated and microwave-assisted SPPS protocols.

High-Purity Peptide APIs Requiring Minimal Epimerization and Defined Impurity Profiles

For peptide Active Pharmaceutical Ingredients (APIs) subject to ICH Q3A/Q3B impurity guidelines, the ≤0.3% Fmoc-β-Ala-OH specification and ≤0.1% dipeptide impurity limits of Novabiochem® Fmoc-Trp(Boc)-OH [1] provide a documented quality baseline that simplifies regulatory filing. The enantiomeric purity of ≥99.7% (a/a) [1] ensures that the D-Trp epimer is ≤0.15%, which is essential for peptides where the L-Trp configuration is critical for target engagement. The patent-protected yield advantage (US 5,300,651) means that the cost premium of Fmoc-Trp(Boc)-OH is partially or fully offset by the improved crude peptide yield at the cleavage step—recovering from 37% to substantially higher yields [2]. This scenario applies to GMP manufacturing of peptide therapeutics such as leuprolide, goserelin, buserelin, and other LHRH analogs where Trp is a key residue.

Synthesis of Oxidation-Sensitive and Aggregation-Prone Tryptophan-Containing Sequences

Tryptophan residues are susceptible to oxidation during SPPS, particularly in sequences that also contain methionine or cysteine. The Boc protection on the indole nitrogen of Fmoc-Trp(Boc)-OH provides steric and electronic shielding that reduces the indole ring's susceptibility to oxidation by atmospheric oxygen or peroxide impurities in solvents [1]. Additionally, for hydrophobic peptide sequences prone to on-resin aggregation (a common problem in Trp-rich peptides due to π-stacking interactions), the Boc group increases the steric bulk of the Trp side chain, which can disrupt aggregation and improve coupling efficiency. The AAPPTec peptide synthesis guide specifically references Fmoc-Trp(Boc)-OH in the context of aggregation mitigation in Fmoc/tBu-based synthesis [2]. The solubility of Fmoc-Trp(Boc)-OH in DMF, DMSO, and other polar aprotic solvents (≥25 mmole in 50 mL DMF yields a clear solution) [1] ensures compatibility with automated synthesizers and high-concentration coupling protocols used to overcome aggregation-related difficulties.

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